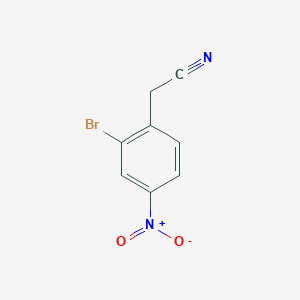

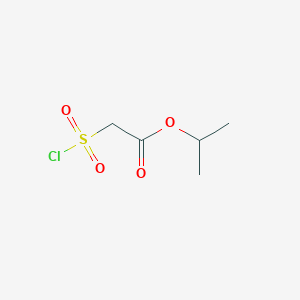

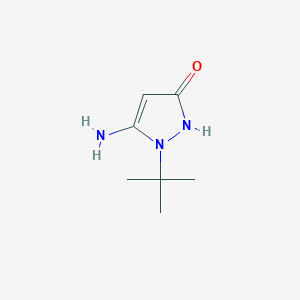

![molecular formula C9H8ClNO B1290584 2-[4-(Chloromethyl)phenoxy]acetonitrile CAS No. 112772-83-5](/img/structure/B1290584.png)

2-[4-(Chloromethyl)phenoxy]acetonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as photolysis in acetonitrile aqueous solutions , electrochemical oxidation , and reactions with trimethylsilyl cyanide . For instance, the synthesis of 2-(2-hydroxyphenyl)acetonitriles is achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . Similarly, 2-[4-(Chloromethyl)phenoxy]acetonitrile could potentially be synthesized through related methods, such as the reaction of chloromethyl groups with phenols in the presence of acetonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be influenced by the presence of substituents on the aromatic ring and the solvent environment. For example, the photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile aqueous solutions leads to the formation of a biradical intermediate, which is influenced by the solvent environment . The presence of electron-donating or withdrawing groups can significantly affect the stability and reactivity of the intermediates formed during reactions.

Chemical Reactions Analysis

The chemical reactivity of phenoxy and acetonitrile groups has been studied in various contexts. For example, the electrochemical oxidation of phenols and their derivatives in acetonitrile leads to the formation of phenoxy radicals and subsequent products . The presence of a chloromethyl group on the aromatic ring can lead to reactions such as dehydrochlorination and tele-substitution with elimination of halogen atoms . These reactions are influenced by the electronic properties of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound are determined by their molecular structure and the nature of their substituents. The presence of acetonitrile as a solvent can affect the extraction and stability of certain complexes . The photodecomposition of hydrogen peroxide in acetonitrile has been used for the hydroxylation of phenols, indicating the role of acetonitrile in facilitating certain chemical transformations . The electronic effects of substituents such as chloromethyl groups can influence the kinetics and mechanisms of elimination reactions .

Propriétés

IUPAC Name |

2-[4-(chloromethyl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQCNNKQQNZLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634694 | |

| Record name | [4-(Chloromethyl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112772-83-5 | |

| Record name | [4-(Chloromethyl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

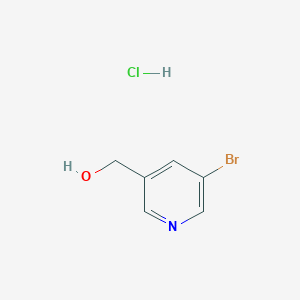

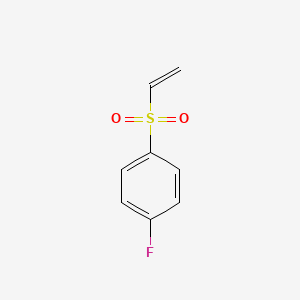

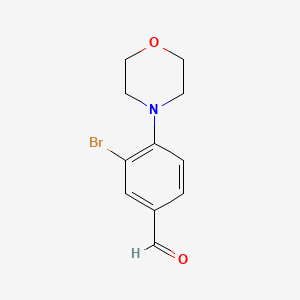

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)